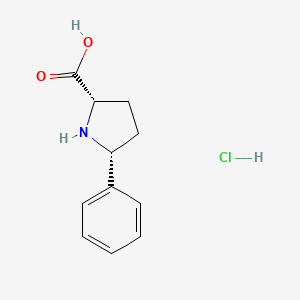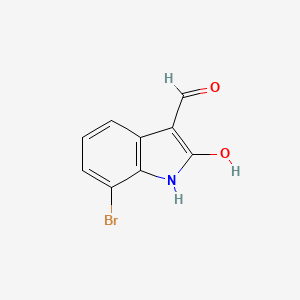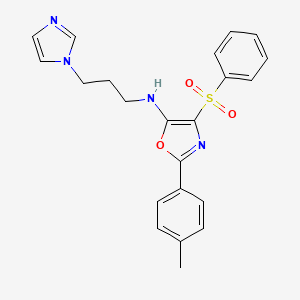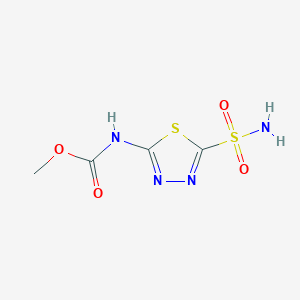
p-Guanidinomethyl benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Guanidinomethyl benzoic acid is an organic compound with the molecular formula C9H11N3O2. It is a derivative of benzoic acid, where a guanidine group is attached to the benzene ring. This compound has gained attention due to its unique chemical and biological properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of p-Guanidinomethyl benzoic acid typically involves the reaction of 4-aminobenzoic acid with aminoiminomethanesulfonic acid. This reaction forms the guanidine group on the benzene ring . Another method involves the use of triazine-based coupling reagents to introduce the guanidine group into the N-terminus of peptides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
p-Guanidinomethyl benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group or the benzene ring.
Substitution: The guanidine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids and guanidine derivatives. These products have different chemical and biological properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
p-Guanidinomethyl benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the modification of peptides and proteins for studying biological processes.
Medicine: Investigated for its potential antibacterial properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of p-Guanidinomethyl benzoic acid involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biological molecules, affecting their function. This compound has been shown to inhibit certain enzymes and disrupt bacterial cell walls, contributing to its antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to p-Guanidinomethyl benzoic acid include:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its guanidine group provides strong binding affinity, making it effective in various applications where other similar compounds may not be as efficient .
Eigenschaften
IUPAC Name |
4-[(diaminomethylideneamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIKIJKGFTAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41651-87-0 |
Source


|
| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)
![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)
![ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B2387076.png)
![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B2387080.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)


